molecular formula C19H11ClF3NO B6622746 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide

2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide

Cat. No.: B6622746
M. Wt: 361.7 g/mol
InChI Key: WLIKDMPUNAWRJN-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Halogenation: Introduction of chlorine and fluorine atoms.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, compounds of this class may be investigated for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluorophenyl)-3-fluorobenzamide
  • 2-chloro-N-(2,4-difluoro-6-methylphenyl)-3-fluorobenzamide
  • 2-chloro-N-(2,4-difluoro-6-ethylphenyl)-3-fluorobenzamide

Uniqueness

The uniqueness of 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and potential advantages.

Properties

IUPAC Name

2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3NO/c20-17-13(7-4-8-15(17)22)19(25)24-18-14(9-12(21)10-16(18)23)11-5-2-1-3-6-11/h1-10H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIKDMPUNAWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)NC(=O)C3=C(C(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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